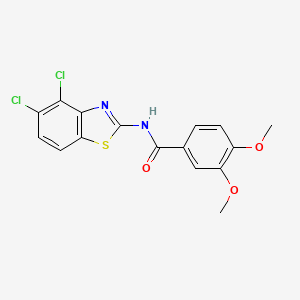

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

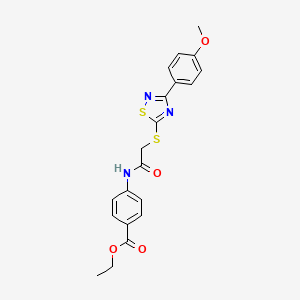

“N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide” is a benzamide derivative with a benzothiazole group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Benzothiazoles are heterocyclic compounds containing a benzene fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring, a thiazole ring, and an amide functional group. The presence of the dichloro substituent on the benzothiazole and the dimethoxy substituent on the benzamide could have significant effects on the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the dichloro and dimethoxy substituents could influence properties such as solubility, melting point, and reactivity .Scientific Research Applications

Benzothiazole Derivatives in Pharmacology

Benzothiazole derivatives, closely related to N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, have been extensively studied for their pharmacological properties. For instance, 4-thiazolidinone derivatives were evaluated as anticonvulsant agents, showing significant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. Compound 5i, a related derivative, exhibited sedative-hypnotic activity without impairing learning and memory, indicating the potential of these compounds in neurological applications (Faizi et al., 2017).

Electrochemical Behavior in Benzoxazole Compounds

The electrochemical behaviors of compounds like N-(2-benzylbenzoxazol-5-yl)benzamide, structurally similar to the target compound, were investigated, highlighting their potential in electrochemical applications. Techniques such as cyclic voltammetry and square wave voltammetry were employed, offering insights into the electron transfer processes and diffusion coefficients, which are crucial for various chemical and pharmaceutical applications (Zeybek et al., 2009).

Molecular Structure and Intermolecular Interactions

Studies on compounds like N-3-hydroxyphenyl-4-methoxybenzamide, similar to N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide, focused on their molecular structure using X-ray diffraction and DFT calculations. These studies are vital for understanding the compound's behavior in different environments and could be pivotal for developing new materials or drugs (Karabulut et al., 2014).

Novel N-Protecting Groups in Chemistry

The 3,4-dimethoxybenzyl group, part of the target compound's structure, was explored as a new N-protecting group in chemistry. Its smooth elimination by specific reactions and the yield dependency on various substituents make it a valuable group in synthetic organic chemistry (Grunder-Klotz & Ehrhardt, 1991).

Benzothiazole Acylhydrazones in Anticancer Research

Benzothiazole derivatives, such as the target compound, have been a focal point in anticancer research. New 2-((5-substitutedbenzothiazol-2-yl)thio)-N’-(2-(4-(substitutedphenyl)ethylidene)acetohydrazide derivatives were synthesized and showed promising anticancer activity in various human cancer cell lines. These compounds' ability to selectively target cancer cells makes them potential candidates for cancer therapy (Osmaniye et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S/c1-22-10-5-3-8(7-11(10)23-2)15(21)20-16-19-14-12(24-16)6-4-9(17)13(14)18/h3-7H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOJOXOUTRYKMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide](/img/structure/B2918188.png)

![benzo[d]thiazol-2-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2918189.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2918196.png)

![N-(4-fluorophenyl)-2-((4-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2918198.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide](/img/structure/B2918199.png)

![N-(3-hydroxyphenyl)-2-[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2918200.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2918204.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2918205.png)

![methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2918207.png)